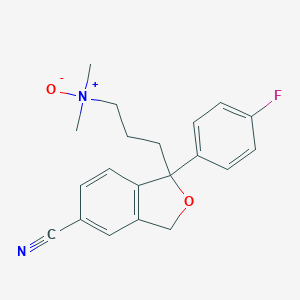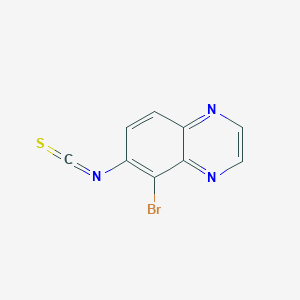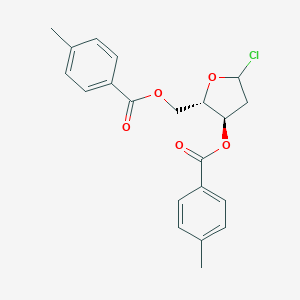
1-Chlor-2-desoxy-3,5-di-O-toluoyl-L-ribofuranose
Übersicht
Beschreibung
1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose is an organic compound with the molecular formula C21H21ClO5. It is a derivative of ribofuranose, a type of sugar molecule, and is characterized by the presence of chlorine and toluoyl groups. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique chemical properties and reactivity .
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.
Biology: The compound is used in the study of nucleosides and nucleotides, as it can be incorporated into DNA or RNA analogs.
Medicine: Research into potential therapeutic applications, such as antiviral or anticancer agents, often involves derivatives of this compound.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
The primary target of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (Cl-Tol-2-ddR) is the nucleoside diphosphate (NAD+) . NAD+ is a crucial coenzyme in various biological reactions, playing a vital role in energy metabolism and cell signaling .
Mode of Action
Cl-Tol-2-ddR interacts with its target, NAD+, by serving as a modifier .
Biochemical Pathways
The modification of NAD+ by Cl-Tol-2-ddR can affect various biochemical pathways where NAD+ is involved. These include energy metabolism pathways like glycolysis, the citric acid cycle, and oxidative phosphorylation, as well as cell signaling pathways . The downstream effects of these changes would depend on the specific nature of the modification and the context of the cell or organism.
Pharmacokinetics
Given its role as a modifier of nad+, it’s likely that its bioavailability and pharmacokinetics would be influenced by factors such as its absorption rate, distribution within the body, metabolic stability, and rate of excretion .
Result of Action
The molecular and cellular effects of Cl-Tol-2-ddR’s action would depend on the specific modifications it induces in NAD+ and the subsequent changes in the biochemical pathways where NAD+ is involved . These effects could potentially influence a wide range of cellular processes, from energy metabolism to cell signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cl-Tol-2-ddR. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect its ability to interact with NAD+ and induce modifications .
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of ribofuranose are protected using toluoyl chloride, resulting in the formation of 3,5-di-O-toluoyl-ribofuranose.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The toluoyl protecting groups can be removed under acidic or basic conditions, yielding the deprotected ribofuranose derivative.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include thionyl chloride for chlorination, acids or bases for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions employed.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose can be compared with other similar compounds, such as:
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose: A similar compound with a different stereochemistry, used in similar applications.
2-Deoxy-3,5-di-O-toluoyl-D-ribofuranosyl chloride: Another derivative used in nucleoside synthesis.
1-Chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose: Known for its use in the preparation of β-D-ribofuranosyl containing nucleosides.
The uniqueness of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose lies in its specific stereochemistry and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
[(2S,3R)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHSYOMVMMNQJQ-YTYFACEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H](CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141846-57-3 | |
| Record name | α-L-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-methylbenzoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


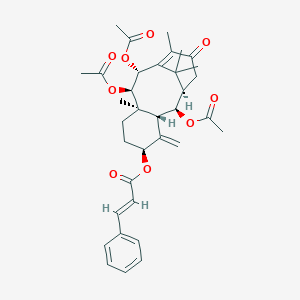

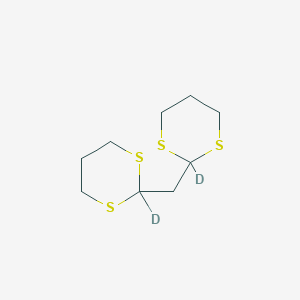
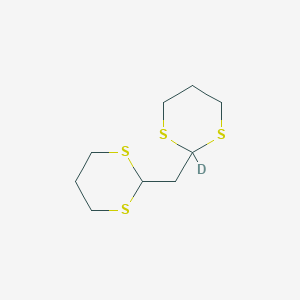
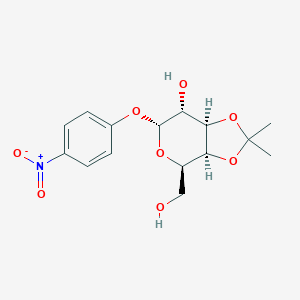

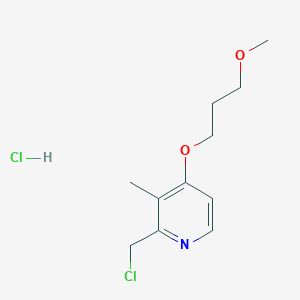
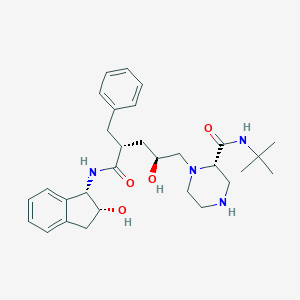
![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)
